Ethyl-3-bromopropionate-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

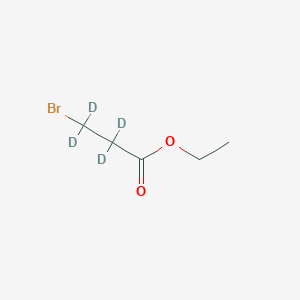

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-bromo-2,2,3,3-tetradeuteriopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c1-2-8-5(7)3-4-6/h2-4H2,1H3/i3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTIYMRSUOADDK-KHORGVISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)OCC)C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60488209 | |

| Record name | Ethyl 3-bromo(~2~H_4_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60488209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14341-55-0 | |

| Record name | Ethyl 3-bromo(~2~H_4_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60488209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl-3-bromopropionate-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl-3-bromopropionate-d4 is the deuterated form of Ethyl 3-bromopropionate, a versatile reagent in organic synthesis.[1][2][3] The replacement of four hydrogen atoms with deuterium isotopes (d4) on the propionate backbone makes this molecule an invaluable tool in modern analytical and drug development laboratories.[4][5] Isotopic labeling with stable, non-radioactive isotopes like deuterium has become a cornerstone technique for elucidating metabolic pathways, understanding reaction mechanisms, and, most critically, serving as a superior internal standard in quantitative bioanalysis.[6][7]

This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its practical application as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. The information herein is curated to empower researchers, scientists, and drug development professionals to effectively utilize this deuterated compound in their workflows, ensuring data integrity and analytical rigor.

Core Principles of Isotopic Labeling with Deuterium

Isotopic labeling is a technique where atoms in a molecule are replaced with their isotopes to track the molecule's fate in a chemical or biological system.[6] Deuterium (²H or D), a stable isotope of hydrogen, is a popular choice for this purpose. The increased mass of deuterium compared to protium (¹H) imparts subtle but significant changes in the physicochemical properties of the molecule, which can be exploited in various scientific applications.[8]

One of the most significant consequences of deuterium substitution is the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This effect can be particularly pronounced in metabolic studies, where it can slow down the rate of drug metabolism, potentially leading to improved pharmacokinetic profiles.[7] However, the primary application of compounds like this compound lies in their use as internal standards, where their near-identical chemical behavior to the non-deuterated analyte is paramount.[6]

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is essential for its proper handling, storage, and application. The table below summarizes the key properties of this compound and its non-deuterated analog for comparison.

| Property | This compound | Ethyl 3-bromopropionate |

| Molecular Formula | C₅H₅D₄BrO₂ | C₅H₉BrO₂ |

| Molecular Weight | 185.05 g/mol [4][5] | 181.03 g/mol [3][9] |

| IUPAC Name | ethyl 3-bromo-2,2,3,3-tetradeuteriopropanoate[4][5] | ethyl 3-bromopropanoate[9] |

| CAS Number | 14341-55-0[4][5] | 539-74-2[3] |

| Appearance | Colorless to pale yellow liquid (predicted) | Colorless to pale yellow liquid[10] |

| Boiling Point | Not specified | 135-136 °C at 50 mmHg[3] |

| Density | Not specified | 1.412 g/mL at 25 °C[3] |

| Refractive Index | Not specified | n20/D 1.452[3] |

Synthesis and Isotopic Labeling

The synthesis of this compound can be conceptually approached based on established methods for the preparation of its non-deuterated counterpart and general protocols for deuterium labeling. A plausible synthetic route involves the esterification of a deuterated carboxylic acid precursor.

Proposed Synthesis of this compound

A likely precursor for the synthesis is 3-bromopropionic acid-d4. The deuteration of the propionic acid backbone can be achieved through various methods, such as H/D exchange reactions on the corresponding malonic acid precursor followed by decarboxylation in the presence of D₂O.[11] Once the deuterated carboxylic acid is obtained, a standard Fischer esterification reaction with ethanol in the presence of an acid catalyst can be employed to yield the desired product.[12]

Experimental Protocol: Proposed Synthesis of this compound

Materials:

-

3-bromopropionic acid-d4 (or a suitable precursor for its synthesis)

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate (drying agent)

-

Dichloromethane (solvent for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 3-bromopropionic acid-d4 in an excess of anhydrous ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation to yield the pure this compound.

Causality of Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous ethanol and a drying tube is crucial to prevent the presence of water, which would shift the equilibrium of the esterification reaction back towards the reactants, thereby reducing the yield of the desired ester.

-

Acid Catalyst: Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

-

Excess Ethanol: Using an excess of ethanol helps to drive the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield.

-

Aqueous Workup: The washing steps with sodium bicarbonate, water, and brine are essential to remove the acid catalyst, unreacted carboxylic acid, and any water-soluble byproducts from the organic layer.

-

Vacuum Distillation: Purification by vacuum distillation is suitable for liquid compounds with relatively high boiling points, as it allows for distillation at a lower temperature, preventing potential decomposition of the product.

Caption: Proposed synthesis workflow for this compound.

Analytical Methodologies

The identity and purity of this compound are typically confirmed using a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of this compound is expected to be significantly simpler than its non-deuterated analog due to the absence of signals from the deuterated positions. The spectrum should primarily show signals corresponding to the ethyl group: a triplet for the methyl protons and a quartet for the methylene protons. The absence of signals in the region where the propionate backbone protons would appear confirms successful deuteration. For comparison, the ¹H NMR spectrum of non-deuterated Ethyl 3-bromopropionate shows a triplet at approximately 3.0 ppm (for the -CH₂-Br protons) and another triplet at approximately 3.6 ppm (for the -CH₂-C=O protons).[13][14]

-

¹³C NMR: The ¹³C NMR spectrum will show signals for the carbonyl carbon, the two carbons of the ethyl group, and the two deuterated carbons of the propionate backbone. The signals for the deuterated carbons will appear as multiplets due to C-D coupling and will likely have a lower intensity compared to the protonated carbons. The chemical shifts are expected to be similar to the non-deuterated analog.[11][15]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and isotopic enrichment of this compound. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks (M⁺ and M+2⁺) separated by two mass units.[16]

Predicted Fragmentation Pattern:

The fragmentation of this compound in the mass spectrometer is expected to follow patterns typical for bromoalkanes and esters.[17][18] Key fragmentation pathways would include:

-

Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion containing the deuterated bromopropionyl group.

-

Loss of a bromine radical (•Br): This would lead to a deuterated ethyl propionate cation.

-

Cleavage of the C-C bonds in the propionate backbone.

The presence of deuterium will result in a mass shift of the corresponding fragments compared to the non-deuterated analog, providing further confirmation of the isotopic labeling.

Caption: Predicted major fragmentation pathways for this compound.

Application in Research and Drug Development: The Gold Standard Internal Standard

The primary and most critical application of this compound is as an internal standard in quantitative bioanalysis, particularly in studies supporting drug discovery and development.[1][7] In these studies, accurate and precise measurement of drug concentrations in biological matrices like plasma, urine, or tissue is essential for understanding pharmacokinetics and pharmacodynamics.

Why Use a Deuterated Internal Standard?

The use of a stable isotope-labeled internal standard, such as a deuterated compound, is considered the "gold standard" in bioanalysis for several reasons:[6][10]

-

Compensates for Matrix Effects: Biological matrices are complex and can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since a deuterated internal standard has virtually identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences the same matrix effects. By calculating the ratio of the analyte response to the internal standard response, these effects are effectively normalized.[6]

-

Corrects for Variability in Sample Preparation: During sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, there can be analyte loss. A deuterated internal standard, added to the sample at the beginning of the workflow, will be lost to the same extent as the analyte, thus correcting for this variability.

-

Improves Accuracy and Precision: By accounting for both matrix effects and sample preparation variability, deuterated internal standards significantly improve the accuracy and precision of the analytical method, leading to more reliable and robust data.[19]

Bioanalytical Workflow Using this compound as an Internal Standard

The following is a generalized workflow for a bioanalytical method using this compound as an internal standard. The specific details of the method, such as the sample preparation technique and LC-MS/MS parameters, will need to be optimized for the specific analyte of interest.

Experimental Protocol: Bioanalytical Method Using a Deuterated Internal Standard

1. Preparation of Stock and Working Solutions:

-

Prepare a stock solution of the analyte and this compound (Internal Standard, IS) in a suitable organic solvent (e.g., methanol or acetonitrile).

-

Prepare a series of working solutions for the calibration curve by serially diluting the analyte stock solution.

-

Prepare a working solution of the IS at a fixed concentration.

2. Sample Preparation (Protein Precipitation Example):

-

To an aliquot of the biological sample (e.g., 100 µL of plasma) in a microcentrifuge tube, add a small volume of the IS working solution (e.g., 10 µL).

-

Vortex briefly to mix.

-

Add a protein precipitating agent (e.g., 300 µL of ice-cold acetonitrile).

-

Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Develop a chromatographic method that provides good separation of the analyte and IS from endogenous matrix components. A C18 column is often a good starting point for small molecules. The mobile phase typically consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometry (MS/MS): The analysis is typically performed on a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[20][21][22]

-

Optimize the MS parameters (e.g., ion source temperature, gas flows) for the analyte and IS.

-

Determine the precursor ions (typically [M+H]⁺ or [M-H]⁻) and the most abundant and specific product ions for both the analyte and the IS. This will define the MRM transitions.

-

For this compound, the precursor ion will have an m/z corresponding to the protonated molecule, and the product ions will be selected from its fragmentation pattern.

-

4. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration for the calibration standards.

-

Use the calibration curve to determine the concentration of the analyte in the unknown samples based on their analyte/IS peak area ratios.

Caption: General bioanalytical workflow using a deuterated internal standard.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. While a specific Safety Data Sheet (SDS) for the deuterated compound may not be readily available, the safety information for the non-deuterated analog provides a good basis for safe handling practices.[23][24]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[25][26][27]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable tool for researchers, scientists, and drug development professionals. Its primary application as a stable isotope-labeled internal standard in quantitative bioanalysis is crucial for obtaining accurate, precise, and reliable data, which is fundamental to the drug development process. By understanding its chemical properties, synthesis, and the principles behind its application, researchers can effectively integrate this deuterated compound into their analytical workflows, thereby enhancing the quality and integrity of their scientific findings.

References

- 1. 2023 White Paper on Recent Issues in Bioanalysis: Deuterated Drugs; LNP; Tumor/FFPE Biopsy; Targeted Proteomics; Small Molecule Covalent Inhibitors; Chiral Bioanalysis; Remote Regulatory Assessments; Sample Reconciliation/Chain of Custody (PART 1A – Recommendations on Mass Spectrometry, Chromatography, Sample Preparation Latest Developments, Challenges, and Solutions and BMV/Regulated Bioanalysis PART 1B - Regulatory Agencies' Inputs on Regulated Bioanalysis/BMV, Biomarkers/IVD/CDx/BAV, Immunogenicity, Gene & Cell Therapy and Vaccine) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Ethyl 3-bromopropionate 98 539-74-2 [sigmaaldrich.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. This compound | C5H9BrO2 | CID 12318832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. Ethyl 3-bromopropionate | C5H9BrO2 | CID 68320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN1059199C - ethyl propionate production process - Google Patents [patents.google.com]

- 13. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 14. Ethyl 3-bromopropionate(539-74-2) 1H NMR spectrum [chemicalbook.com]

- 15. Ethyl 3-bromopropionate(539-74-2) 13C NMR spectrum [chemicalbook.com]

- 16. youtube.com [youtube.com]

- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. scispace.com [scispace.com]

- 20. agilent.com [agilent.com]

- 21. forensicrti.org [forensicrti.org]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. Organic Syntheses Procedure [orgsyn.org]

- 24. savemyexams.com [savemyexams.com]

- 25. ckgas.com [ckgas.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. chromservis.eu [chromservis.eu]

Ethyl-3-bromopropionate-d4 chemical properties

An In-depth Technical Guide to Ethyl-3-bromopropionate-d4

Introduction

This compound (CAS No. 14341-55-0) is the deuterium-labeled analogue of Ethyl-3-bromopropionate (CAS No. 539-74-2).[1][2] This isotopically enriched compound serves as a critical tool for researchers, particularly in the fields of drug metabolism and pharmacokinetics (DMPK), bioanalytical chemistry, and organic synthesis. The substitution of four hydrogen atoms with deuterium at the C2 and C3 positions of the propionate backbone imparts a unique mass signature without significantly altering the molecule's chemical properties, making it an ideal internal standard for mass spectrometry-based quantitative analyses.[1]

This guide provides a comprehensive overview of the core chemical properties, synthesis, analytical characterization, and applications of this compound, with a focus on its practical utility for scientists in drug development.

Core Chemical and Physical Properties

The primary distinction between this compound and its non-labeled counterpart is the increased molecular weight due to the presence of four deuterium atoms. This mass shift is fundamental to its application as an internal standard. Most other physical properties are comparable to the unlabeled compound.

Table 1: Comparison of Physicochemical Properties

| Property | This compound | Ethyl-3-bromopropionate (unlabeled) | Data Source(s) |

| IUPAC Name | ethyl 3-bromo-2,2,3,3-tetradeuteriopropanoate | ethyl 3-bromopropanoate | [2] |

| Synonyms | Ethyl 3-bromo( | Ethyl β-bromopropionate, 3-Bromopropionic acid ethyl ester | [3][4] |

| CAS Number | 14341-55-0 | 539-74-2 | [1][5] |

| Molecular Formula | C₅H₅D₄BrO₂ | C₅H₉BrO₂ | [1][6] |

| Molecular Weight | 185.05 g/mol | 181.03 g/mol | [1][6] |

| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid | [7] |

| Boiling Point | Not specified; expected to be similar to unlabeled | 135-136 °C @ 50 mmHg | [7] |

| Density | Not specified; expected to be slightly higher than unlabeled | 1.412 g/mL at 25 °C | [7] |

| Refractive Index | Not specified; expected to be similar to unlabeled | n20/D 1.452 | [7] |

| Solubility | Soluble in most organic solvents. | Soluble in most organic solvents. | Inferred from structure |

Synthesis and Isotopic Labeling

The synthesis of this compound requires the introduction of deuterium at specific positions. While the production of the unlabeled compound can be achieved via esterification of 3-bromopropionic acid or hydrobromination of ethyl acrylate, a common strategy for the deuterated version involves starting with a deuterated precursor.[7] A plausible and efficient route starts from deuterated succinic acid.

Proposed Synthetic Pathway

A logical synthesis could involve the monobromination of deuterated succinic acid followed by esterification. This ensures the precise placement of the deuterium atoms.

Caption: Proposed synthesis of this compound.

Causality in Experimental Design

-

Starting Material: Succinic acid-d4 is chosen as it provides the deuterated four-carbon backbone required for the final product.

-

Step 1: Monobromination: A reaction like the Hunsdiecker reaction or a related variant is selected to replace one carboxylic acid group with a bromine atom, yielding 3-bromopropionic acid-d4. This is a standard transformation in organic chemistry.

-

Step 2: Esterification: Fischer esterification with ethanol is a classic, acid-catalyzed method to convert the remaining carboxylic acid into an ethyl ester with high efficiency. The use of a catalytic amount of strong acid like sulfuric acid drives the reaction to completion.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and isotopic enrichment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the position and extent of deuteration.

-

¹H NMR: The spectrum of this compound will show a significant simplification compared to its unlabeled counterpart. The characteristic triplets corresponding to the two methylene groups (-CH₂-Br and -CH₂-COOEt) will be absent. The only remaining signals will be the quartet and triplet of the ethyl ester group (ethoxy). The absence of signals in the δ 2.8-3.6 ppm range confirms successful deuteration.

-

¹³C NMR: The spectrum will show the expected carbon signals. However, the signals for the C2 and C3 carbons will appear as multiplets with reduced intensity due to C-D coupling and the longer relaxation times of deuterated carbons.

-

²H (Deuterium) NMR: This experiment can be performed to directly observe the deuterium signals, confirming their presence and chemical environment.

Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Pay close attention to the region between δ 2.5 and 4.0 ppm to verify the absence of proton signals from the propionate backbone.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary to obtain a good signal-to-noise ratio for the deuterated carbon atoms.

-

Data Analysis: Integrate the remaining proton signals to confirm their ratios. Compare the resulting spectra to a reference spectrum of the unlabeled Ethyl-3-bromopropionate to confirm the structural integrity and successful deuteration.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and assess isotopic purity.

-

Expected Mass: The molecular ion peak ([M]⁺) should correspond to the mass of the deuterated compound (~185 amu for the ⁷⁹Br isotope and ~187 amu for the ⁸¹Br isotope).

-

Isotopic Enrichment: High-resolution mass spectrometry (HRMS) can precisely determine the mass and confirm the elemental composition. The relative intensities of the M, M+1, M+2, etc., peaks can be used to calculate the percentage of d4, d3, d2, etc., species present, thereby quantifying isotopic enrichment.

Protocol: GC-MS Analysis for Purity and Identity

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

-

GC Method:

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection: Inject 1 µL with a suitable split ratio (e.g., 50:1).

-

Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Method:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Range: Scan from m/z 35 to 250.

-

-

Data Analysis: The resulting chromatogram will indicate chemical purity. The mass spectrum of the main peak should be extracted and analyzed to confirm the molecular weight and fragmentation pattern, which will differ from the unlabeled standard due to the deuterium atoms.

Applications in Drug Development

The primary role of this compound is as an internal standard in quantitative bioanalysis.[1]

Internal Standard for LC-MS/MS Assays

In regulated bioanalysis, an internal standard (IS) is crucial for correcting for variations in sample processing, matrix effects, and instrument response. A stable isotope-labeled (SIL) version of the analyte is the "gold standard" for an IS because it has nearly identical chemical and physical properties to the analyte.

Why it works:

-

Co-elution: this compound will co-elute with any unlabeled analyte during liquid chromatography (LC), meaning it experiences the same matrix effects.

-

Extraction Recovery: It will have the same extraction recovery from biological matrices (e.g., plasma, urine) as the analyte.

-

Ionization Efficiency: It will ionize with the same efficiency in the mass spectrometer's source.

-

Mass Differentiation: It is easily distinguished from the analyte by its higher mass in the mass spectrometer.

Workflow: Use as an Internal Standard in a Bioanalytical Method

The following workflow describes how the compound would be used to quantify an analyte that has been derivatized with Ethyl-3-bromopropionate.

Caption: Workflow for using a deuterated standard in bioanalysis.

Safety, Handling, and Storage

The safety profile of this compound is considered to be the same as its unlabeled analog.

-

Hazards: The compound is classified as a skin and eye irritant and may cause respiratory irritation.[8][9] It is a combustible liquid.[6][10]

-

Handling:

-

Storage:

Conclusion

This compound is a high-value chemical tool for modern scientific research. Its utility as a stable isotope-labeled internal standard is indispensable for the accurate and precise quantification of analytes in complex biological matrices, a cornerstone of pharmaceutical development. The well-understood chemical properties, combined with the distinct mass signature from deuterium labeling, provide researchers with a reliable and robust reagent for demanding analytical applications. Proper understanding of its synthesis, characterization, and handling ensures its effective and safe implementation in the laboratory.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C5H9BrO2 | CID 12318832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-溴丙酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Propanoic acid, 3-bromo-, ethyl ester [webbook.nist.gov]

- 5. Ethyl 3-bromopropionate | C5H9BrO2 | CID 68320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. innospk.com [innospk.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. Ethyl 3-Bromopropionate | 539-74-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. 539-74-2|Ethyl 3-bromopropanoate|BLD Pharm [bldpharm.com]

Part 1: Molecular Identity and Physicochemical Profile

An In-depth Technical Guide to the Structure, Synthesis, and Application of Ethyl-3-bromopropionate-d4

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. It delves into the molecule's structural characteristics, the scientific rationale for its deuteration, synthetic pathways, analytical verification, and its critical applications in modern research. The content herein is structured to provide not just procedural steps but also the underlying scientific principles, ensuring a thorough understanding for both practical application and theoretical insight.

Core Structural Definition

This compound is the deuterium-labeled form of ethyl 3-bromopropionate.[1] The "d4" designation indicates that four hydrogen atoms on the propionate backbone have been replaced by deuterium atoms. This isotopic substitution is precise, occurring at the C2 and C3 positions.

-

IUPAC Name: ethyl 3-bromo-2,2,3,3-tetradeuteriopropanoate[2]

-

CAS Number: 14341-55-0[2]

-

Molecular Formula: C₅H₅D₄BrO₂[1]

-

Synonyms: Ethyl 3-bromopropionate-2,2,3,3-d4[1]

The structural difference between the standard and deuterated compound is illustrated below:

References

Introduction: The Role of Isotopic Labeling in Precision Bioanalysis

An In-Depth Technical Guide to Ethyl-3-bromopropionate-d4 (CAS: 14341-55-0)

This compound (CAS Number 14341-55-0) is the deuterium-labeled form of Ethyl-3-bromopropionate.[1] As a stable isotope-labeled (SIL) compound, it serves as a critical tool in advanced biomedical and pharmaceutical research. Its primary application is as an internal standard for highly sensitive and accurate quantitative analyses by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity is paramount.[2] SIL compounds are indispensable in these pharmacokinetic (PK) studies because they are chemically identical to the non-labeled analyte but are distinguishable by mass, making them the gold standard for internal standards.[3][4] This guide provides a comprehensive overview of this compound, detailing its properties, applications, and the scientific principles that underscore its utility for researchers, chemists, and drug development professionals.

Physicochemical Properties

The introduction of four deuterium atoms results in a predictable mass shift without significantly altering the chemical or physical properties of the molecule. This subtle modification is the key to its function as an internal standard.

| Property | This compound | Ethyl-3-bromopropionate (non-labeled) |

| CAS Number | 14341-55-0[5] | 539-74-2 |

| Molecular Formula | C₅H₅D₄BrO₂[1] | C₅H₉BrO₂ |

| Molecular Weight | 185.05 g/mol [5][6] | 181.03 g/mol |

| IUPAC Name | ethyl 3-bromo-2,2,3,3-tetradeuteriopropanoate[5] | ethyl 3-bromopropanoate[7] |

| Synonyms | 3-Bromo-propanoic Acid Ethyl Ester-d4, Ethyl β-bromopropionate-d4[1][8] | 3-Bromopropionic Acid Ethyl Ester, Ethyl β-bromopropionate[9] |

| Appearance | Light Yellow Oil[8] | Colorless to light yellow liquid[10] |

| Boiling Point | Not specified, expected to be similar to non-labeled | 135-136 °C at 50 mmHg[9][10] |

| Density | Not specified, expected to be slightly higher than non-labeled | ~1.412 g/mL at 25 °C[9][10] |

| Solubility | Soluble in water, alcohol, chloroform, benzene[9][10] | Soluble in water, alcohol, chloroform, benzene[9][10] |

Core Application: The Gold Standard Internal Standard in Quantitative Mass Spectrometry

The fundamental challenge in quantitative bioanalysis (e.g., measuring drug concentration in plasma) is accounting for sample loss during extraction and variability in instrument response (ion suppression or enhancement).[3] An internal standard (IS) is added at a known concentration to every sample and calibrator to correct for this variability. The ideal IS behaves identically to the analyte during sample preparation and analysis.

Stable isotope-labeled standards like this compound are considered the most effective internal standards for several reasons.[11] They co-elute chromatographically with the non-labeled analyte and experience the same matrix effects, but are distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer.[3] This allows for precise ratiometric quantification.

Figure 1: Logic of using a SIL internal standard to correct for experimental variability.

Beyond its role as a standard, deuteration can intentionally alter a drug's metabolic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[12] If a C-H bond is cleaved during a rate-limiting metabolic step, substituting it with a C-D bond can slow down this metabolism. This is known as the Kinetic Isotope Effect (KIE).[12] This strategy has been used to develop drugs with improved pharmacokinetic profiles, leading to lower or less frequent dosing.[12][13]

Synthesis and Quality Control

Conceptual Synthesis Pathway

The synthesis of this compound is not explicitly detailed in the search results, but a logical approach would involve using deuterated starting materials. The non-labeled compound can be produced via the esterification of 3-bromopropionic acid or the hydrobromination of ethyl acrylate.[14] Therefore, a plausible synthesis for the d4 analog would involve the reaction of deuterated 3-bromopropionic acid (3-bromopropionic acid-2,2,3,3-d4) with ethanol.

Protocol: Quality Control for Identity and Isotopic Purity

It is crucial to verify the identity, chemical purity, and isotopic enrichment of the standard before use. This protocol outlines a standard LC-MS method for this purpose.

Objective: To confirm the mass and estimate the purity of this compound.

Materials:

-

This compound

-

Methanol (LC-MS grade)

-

Water with 0.1% formic acid (LC-MS grade)

-

LC-MS system (e.g., Agilent Q-TOF or similar)

Procedure:

-

Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Further dilute this stock to a working concentration of 1 µg/mL using 50:50 methanol:water.

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Methanol + 0.1% Formic Acid.

-

Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Scan Range: 50-300 m/z.

-

Data Acquisition: Full scan mode to identify parent ions.

-

-

Data Analysis:

-

Chemical Purity: Integrate the peak area of the main analyte in the total ion chromatogram (TIC). Purity is expressed as the main peak area as a percentage of the total area of all peaks.

-

Identity Confirmation: Examine the mass spectrum of the main peak. Look for the protonated molecule [M+H]⁺. For C₅H₅D₄BrO₂, the expected monoisotopic mass is ~184.00 Da. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are ~50:50 abundance) should be visible as two peaks of nearly equal intensity separated by ~2 Da (e.g., at m/z 185 and 187).

-

Isotopic Purity: Compare the intensity of the signal at the d4 mass with the signal at the d0 mass (M+H at m/z 181). A low d0 signal indicates high isotopic enrichment.

-

Figure 2: Experimental workflow for the quality control analysis of this compound.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for the d4 version is not widely available, its safety profile is expected to be nearly identical to its non-labeled counterpart, Ethyl-3-bromopropionate. The primary hazards are related to its chemical reactivity and irritant properties.[9][15]

| Hazard Category | Description | Precautionary Measures |

| GHS Classification | Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).[9][15] | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[9][15] |

| Personal Protective Equipment (PPE) | Chemical safety goggles, protective gloves (e.g., nitrile), lab coat. Use in a well-ventilated area or chemical fume hood.[15][16] | P261: Avoid breathing vapors. P280: Wear protective gloves/eye protection.[17] |

| First Aid | Skin: Wash off with soap and plenty of water.[15] Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[15] Inhalation: Move person into fresh air.[15] | Seek medical attention if irritation persists.[15] |

| Fire Safety | Combustible liquid. Flash point ~70-79 °C.[9] Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing.[15] | Keep away from heat, sparks, and open flames.[16] |

| Storage | Store in a cool, dry, and well-ventilated place.[16] Keep container tightly closed. Recommended storage at <15°C in a dark place. | Incompatible with strong oxidizing agents.[16] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. Do not let product enter drains.[15] | Follow local, state, and federal regulations for chemical waste disposal. |

Conclusion

This compound is more than just a deuterated molecule; it is an enabling tool for precision and accuracy in modern pharmaceutical science. Its utility as an internal standard in mass spectrometry-based bioanalysis allows researchers to generate the high-quality, reliable data necessary for advancing drug candidates through the development pipeline.[3] By understanding its properties, the principles behind its application, and the proper procedures for its handling and quality control, scientists can fully leverage this compound to support the development of new and effective therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. This compound | C5H9BrO2 | CID 12318832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Ethyl 3-bromopropionate | C5H9BrO2 | CID 68320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 3-溴丙酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Ethyl 3-bromopropionate | 539-74-2 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 14. innospk.com [innospk.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. fishersci.com [fishersci.com]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis of Ethyl-3-bromopropionate-d4

This guide provides a comprehensive overview of a robust and scientifically grounded synthetic route to Ethyl-3-bromopropionate-d4, a deuterated analogue of a valuable synthetic intermediate. This document is intended for researchers, scientists, and professionals in drug development who are interested in the strategic application of isotopic labeling to modulate pharmacokinetic properties and elucidate metabolic pathways. While a specific, published protocol for the direct synthesis of this compound is not widely available, this guide outlines a highly plausible and well-supported two-step approach, leveraging established and reliable organic transformations.

The Strategic Imperative of Deuteration in Modern Drug Discovery

The substitution of hydrogen with its stable, heavy isotope, deuterium, is a subtle yet powerful strategy in medicinal chemistry.[1] This modification, known as deuteration, can significantly impact a drug molecule's metabolic fate by exploiting the kinetic isotope effect (KIE).[2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in metabolic reactions, particularly those mediated by cytochrome P450 enzymes.[2] This can result in an improved pharmacokinetic profile, including a longer half-life, reduced formation of toxic metabolites, and potentially a lower or less frequent dosing regimen.[1][2] this compound serves as a deuterated building block, enabling the introduction of a stable isotopic label into more complex molecules for these strategic purposes.[3]

A Plausible and Authoritative Synthetic Pathway

The proposed synthesis of this compound is a two-step process commencing with the commercially available deuterated starting material, acrylic acid-d4. The synthesis proceeds via the hydrobromination of acrylic acid-d4 to yield 3-bromopropionic-2,2,3,3-d4 acid, followed by a classic Fischer-Speier esterification to afford the final product.

Reaction Overview

The overall synthetic transformation can be depicted as follows:

References

Ethyl-3-bromopropionate-d4 molecular weight

An In-Depth Technical Guide to the Molecular Weight of Ethyl-3-bromopropionate-d4

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive analysis of this compound, a deuterated isotopologue of the valuable alkylating agent, Ethyl 3-bromopropionate. The focus is on the precise determination and experimental verification of its molecular weight. We delve into the theoretical calculations, the critical role of this parameter in modern research—particularly as an internal standard in mass spectrometry—and the advanced analytical techniques required for its confirmation. This document outlines detailed, field-proven methodologies for both mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. It presents a self-validating workflow that integrates these techniques to ensure the highest degree of scientific integrity, structural confirmation, and isotopic purity assessment, which are paramount in drug development and metabolic research.

Introduction: The Significance of Isotopic Labeling

Ethyl 3-bromopropionate is a widely utilized intermediate in organic synthesis, valued for the reactive bromine atom that makes it an effective alkylating agent for introducing ethyl propionate moieties.[1][2] In advanced scientific applications, particularly within pharmaceutical and metabolic research, the isotopically labeled version, this compound, offers significant advantages.

Isotopic labeling is a technique where specific atoms in a molecule are replaced with their isotopes.[3] Deuteration, the replacement of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D), is a common strategy.[4] While chemically similar, the mass difference imparted by deuterium allows these labeled compounds to be distinguished and quantified with high precision using mass spectrometry.[5] Consequently, deuterated molecules like this compound are indispensable as internal standards for quantitative bioanalysis, tracers in metabolic studies, and tools for investigating pharmacokinetic profiles.[4][6][7]

The efficacy of a deuterated compound for these applications hinges on the precise knowledge and verification of its molecular weight and the specific location of the isotopic labels. This guide provides the foundational chemical data and the rigorous analytical procedures necessary to confirm these critical parameters for this compound.

Section 1: Theoretical Molecular Weight Determination

The molecular weight of a compound is the mass of one molecule of that substance. For isotopically labeled compounds, it is crucial to consider the mass of the specific isotopes used. The IUPAC name for this compound is ethyl 3-bromo-2,2,3,3-tetradeuteriopropanoate, which indicates that the four hydrogen atoms on the second and third carbons of the propionate backbone have been replaced by deuterium.[8]

The calculation begins with the unlabeled compound and progresses to the deuterated analogue.

| Property | Ethyl 3-bromopropionate | This compound |

| Molecular Formula | C₅H₉BrO₂[9][10] | C₅H₅D₄BrO₂ |

| Synonyms | Ethyl β-bromopropionate[2] | ETHYL 3-BROMOPROPIONATE-2,2,3,3-D4[8] |

| CAS Number | 539-74-2[10] | 14341-55-0[8] |

| Average Molecular Weight ( g/mol ) | 181.03[2][9] | 185.05[7][8] |

| Monoisotopic Mass (Da) | 179.97859[9] | 184.00370[8] |

Causality of Weight Difference: The increase in molecular weight from 181.03 g/mol to 185.05 g/mol is a direct result of replacing four protium atoms (¹H, atomic mass ≈ 1.008 amu) with four deuterium atoms (²H, atomic mass ≈ 2.014 amu). This mass shift of approximately 4 Da is the key physical property exploited in its analytical applications.

Section 2: The Critical Role of Accurate Mass in Research

An accurately determined molecular weight is not merely a chemical descriptor; it is a functional necessity.

-

Internal Standards in Quantitative Mass Spectrometry: In LC-MS or GC-MS-based assays, a known quantity of a deuterated internal standard (like this compound) is added to a sample. The analyte (the unlabeled compound) and the standard are chemically identical and thus exhibit nearly identical behavior during sample extraction, chromatography, and ionization.[4] However, they are easily distinguished by their mass difference in the mass spectrometer. The ratio of the analyte's signal to the standard's signal allows for precise quantification, correcting for any sample loss during processing. An unverified or impure standard would introduce systematic errors, compromising the entire quantitative analysis.[3]

-

Metabolic and Pharmacokinetic (PK) Studies: Deuteration can sometimes alter a drug's metabolic pathway, a phenomenon known as the "kinetic isotope effect."[7] Researchers leverage this to create more stable drug candidates. Verifying the exact mass and isotopic purity is the first step in ensuring that any observed changes in PK profiles are due to this effect and not an artifact of an incorrect or impure compound.

Section 3: Experimental Verification of Molecular Weight and Structure

Theoretical calculations must be confirmed through empirical analysis. A dual approach using mass spectrometry and NMR spectroscopy provides a self-validating system for complete characterization.[11]

Methodology 1: High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS (e.g., Orbitrap, TOF) is the definitive technique for confirming the molecular weight and elemental formula of a compound. Its ability to measure mass-to-charge ratios (m/z) to several decimal places allows for the unambiguous differentiation between the labeled compound and potential impurities.

Detailed Experimental Protocol:

-

Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Prepare a working solution by diluting the stock solution to 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid (for positive ion mode) or a relevant mobile phase.

-

Rationale: Formic acid aids in protonation, facilitating the formation of the [M+H]⁺ ion, which is commonly observed in electrospray ionization (ESI).

-

-

Instrumentation and Analysis:

-

Utilize an HRMS system coupled to a liquid chromatograph (LC) or a direct infusion source.

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Mass Analyzer Mode: Full Scan.

-

Scan Range: m/z 100-300.

-

Resolution: Set to >60,000 to ensure accurate mass measurement.

-

Calibration: Ensure the mass spectrometer is calibrated according to the manufacturer's protocol immediately prior to analysis.

-

-

Data Interpretation:

-

Identify the Molecular Ion: For this compound (Monoisotopic Mass = 184.00370 Da), look for the protonated molecule [M+H]⁺ at m/z 185.0110.

-

Confirm the Isotopic Pattern: Bromine has two major stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in a characteristic isotopic pattern with two major peaks separated by ~2 Da (the A+2 peak). The observed pattern for the deuterated compound must match the theoretical pattern for C₅H₅D₄BrO₂.

-

Verify the Mass Shift: Concurrently analyze an unlabeled standard of Ethyl 3-bromopropionate (Monoisotopic Mass = 179.97859 Da). The primary [M+H]⁺ peak should appear at m/z 180.9859. The mass difference between the main isotopic peaks of the labeled and unlabeled compounds should be ~4.025 Da.

-

Diagram: HRMS Workflow for Molecular Weight Verification

Caption: Workflow for verifying the molecular weight of this compound using HRMS.

Methodology 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: While MS confirms what the mass is, NMR confirms where the isotopic labels are.[6][11] It is the gold standard for structural elucidation and is essential for verifying that the deuterium atoms are at the intended 2,2,3,3-positions and for assessing isotopic purity.[6]

Detailed Experimental Protocol:

-

Sample Preparation:

-

Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) that does not contain the analyte signals.

-

Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Analysis:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Analysis: Acquire a standard proton NMR spectrum. The signals corresponding to the protons at the C2 and C3 positions (which would appear as triplets in the unlabeled compound) should be absent or significantly diminished (>98% reduction in integration).[12] The remaining signals for the ethyl group (a quartet and a triplet) should be present.

-

²H NMR Analysis: Acquire a deuterium NMR spectrum. A signal corresponding to the deuterons at the C2/C3 positions should be observed, confirming their presence.[6]

-

¹³C NMR Analysis: Acquire a proton-decoupled ¹³C NMR spectrum. The carbons bearing deuterium (C2 and C3) will show characteristic triplet patterns due to C-D coupling and will have significantly lower intensity compared to the unlabeled spectrum.

-

-

Data Interpretation:

-

The absence of signals in the ¹H NMR spectrum at the expected chemical shifts for the C2 and C3 protons is the primary evidence of successful deuteration at these sites.

-

The integration of any residual proton signals at these positions relative to the ethyl group signals allows for the calculation of isotopic purity.

-

Diagram: NMR Logic for Structural Verification

Caption: Logical flow for confirming the deuteration site in this compound via NMR.

Section 4: A Self-Validating System for Trustworthiness

Scientific integrity demands that analytical results are robust and verifiable. By combining HRMS and NMR, we create a self-validating system where each technique provides orthogonal—yet complementary—information. This cross-validation approach is essential for ensuring the identity, purity, and quality of research-grade materials.[6]

Trustworthiness through Cross-Validation:

-

HRMS provides the accurate molecular weight and confirms the elemental formula (C₅H₅D₄BrO₂).

-

NMR provides the definitive location of the four deuterium atoms and an assessment of isotopic purity.

-

The unlabeled standard serves as the crucial benchmark, confirming the expected mass shift in MS and providing a reference spectrum for NMR signal assignment.[13]

An analyte can only be considered fully characterized when the data from both MS (correct mass) and NMR (correct structure) are in complete agreement with the theoretical properties of this compound.

Diagram: Cross-Validation Workflow

Caption: A self-validating workflow combining MS and NMR for complete characterization.

Conclusion

The molecular weight of this compound is determined to be 185.05 g/mol , with a monoisotopic mass of 184.00370 Da.[7][8] However, for its application in regulated and sensitive research environments, this theoretical value is insufficient. This guide has detailed the authoritative and robust analytical methodologies required to experimentally verify this crucial parameter. Through a synergistic application of High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy, researchers can definitively confirm not only the molecular weight but also the precise location of isotopic labeling and the overall purity of the material. This rigorous, cross-validating approach ensures the highest level of data integrity, which is the bedrock of reliable and reproducible science in drug development and beyond.

References

- 1. Ethyl 3-bromopropionate | 539-74-2 [chemicalbook.com]

- 2. 3-溴丙酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

- 4. Deuteration - ThalesNano [thalesnano.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | C5H9BrO2 | CID 12318832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethyl 3-bromopropionate | C5H9BrO2 | CID 68320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. studymind.co.uk [studymind.co.uk]

- 13. Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Nuances of Deuterium: A Technical Safety Guide to Ethyl-3-bromopropionate-d4

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical research and development, isotopically labeled compounds are indispensable tools for elucidating metabolic pathways, quantifying drug exposure, and understanding reaction mechanisms.[1][2][3] Ethyl-3-bromopropionate-d4, a deuterated analog of the versatile building block ethyl-3-bromopropionate, is increasingly utilized in these sophisticated studies.[4] While the substitution of protium with deuterium can subtly alter pharmacokinetic and metabolic profiles, the fundamental principles of chemical safety remain paramount.[4] This guide provides a comprehensive, in-depth technical overview of the safety considerations and handling protocols for this compound, grounded in the established data of its non-deuterated counterpart and the best practices for managing isotopically labeled compounds.

Section 1: Understanding the Isotopic Distinction and Its Safety Implications

Isotopic labeling involves the replacement of one or more atoms in a molecule with their isotopes.[1] In the case of this compound, four hydrogen atoms have been replaced with deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.[4][5] It is a crucial, foundational principle that for stable isotopically labeled compounds, the inherent chemical hazards are considered identical to the unlabeled parent compound.[6] The toxicity and reactivity are dictated by the molecule's functional groups—in this instance, the alkyl halide and the ester—not the isotopic substitution.

The primary divergence arises from the kinetic isotope effect (KIE), where the greater mass of deuterium can lead to slower reaction rates for processes involving C-D bond cleavage compared to C-H bond cleavage. This phenomenon is a cornerstone of its utility in mechanistic and metabolic studies but does not alter the compound's classification under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. Therefore, the safety data for ethyl-3-bromopropionate serves as the authoritative basis for risk assessment and the implementation of safety protocols for its deuterated analog.

Section 2: Hazard Identification and Classification

Based on the safety data sheets (SDS) of Ethyl-3-bromopropionate, the deuterated form should be handled as a substance with the following hazard classifications:

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[7][8][9] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[7][8][9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[7][8][9] |

| Flammable Liquids | Category 4 | H227: Combustible liquid.[10] |

| Genetic Defects | Suspected of causing genetic defects | H341: Suspected of causing genetic defects. |

This data is extrapolated from the non-deuterated Ethyl-3-bromopropionate (CAS 539-74-2).[7][8][9][10][11]

Signal Word: Warning[8][9][11]

Physical and Chemical Properties Summary:

| Property | Value | Source |

| Molecular Formula | C5H5D4BrO2 | PubChem |

| Molecular Weight | 185.05 g/mol | PubChem[5] |

| Appearance | Colorless to light yellow liquid | ChemicalBook, Thermo Fisher Scientific[12] |

| Boiling Point | 135-136 °C at 50 mmHg | ChemicalBook, Exploring Chemical[12][13] |

| Density | ~1.412 g/mL at 25 °C | ChemicalBook, Exploring Chemical[12][13] |

| Flash Point | ~70 °C (158 °F) - closed cup | Sigma-Aldrich[11] |

Note: Physical properties for the deuterated compound are expected to be very similar to the non-deuterated analog.

Section 3: Core Safety Workflow: From Receipt to Disposal

The following workflow outlines the critical safety checkpoints for handling this compound in a research and development setting.

Caption: Comprehensive Safety Workflow for this compound

Section 4: Detailed Protocols and Methodologies

Engineering Controls and Personal Protective Equipment (PPE)

The primary route of exposure is through inhalation, skin contact, and eye contact.[9][10][14] Therefore, robust engineering controls and appropriate PPE are non-negotiable.

-

Engineering Controls: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to minimize inhalation of vapors.[10][14] A safety shower and eyewash station must be readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory.[8][10][11] Standard safety glasses do not provide adequate protection against splashes.

-

Hand Protection: Wear nitrile or neoprene gloves.[11] Inspect gloves for tears or punctures before use and change them frequently, especially after direct contact.

-

Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.[15]

-

Respiratory Protection: If there is a risk of exposure outside of a fume hood (e.g., during a large spill), a respirator with an appropriate organic vapor cartridge (such as type ABEK) should be used.[11]

-

First-Aid Measures

In the event of exposure, immediate action is critical.

-

Inhalation: Move the affected person to fresh air immediately.[8][10][14] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8][10][14]

-

Skin Contact: Immediately remove all contaminated clothing.[10] Wash the affected area with plenty of soap and water for at least 15 minutes.[14] Seek medical attention if irritation persists.[10]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8][10][14] Remove contact lenses if present and easy to do so.[8][10] Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water.[14][15] Seek immediate medical attention.

Spill and Waste Disposal Protocol

Spill Management:

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated (within a fume hood if possible).

-

Contain: Use a non-combustible absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the liquid.

-

Neutralize & Collect: Collect the absorbed material using non-sparking tools and place it into a designated, sealed container for chemical waste.[15]

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Waste Disposal:

-

All waste containing this compound, including unused material, reaction residues, and contaminated absorbents, must be collected in a clearly labeled, sealed container.

-

The waste should be classified as hazardous chemical waste and disposed of through a licensed environmental disposal company, in accordance with all local, state, and federal regulations.[14][15] Do not dispose of it down the drain.[15]

Section 5: Logical Relationships in Hazard Mitigation

Understanding the interplay between the compound's properties and the required safety measures is key to preventing incidents.

Caption: Hazard Mitigation Logic

Conclusion

The use of this compound in drug development and mechanistic studies offers significant advantages. While the deuterium labeling is key to its scientific application, it does not fundamentally alter the chemical hazards inherent to the ethyl-3-bromopropionate molecule. A robust safety culture, built upon a thorough understanding of these hazards and the diligent application of engineering controls, appropriate personal protective equipment, and established handling protocols, is essential for protecting researchers and ensuring the integrity of their work. By treating this deuterated compound with the same respect and caution as its non-labeled analog, its full potential as a research tool can be realized safely and effectively.

References

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. metsol.com [metsol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | C5H9BrO2 | CID 12318832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. isotope.com [isotope.com]

- 7. Ethyl 3-bromopropionate | C5H9BrO2 | CID 68320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. Ethyl 3-bromopropionate 98 539-74-2 [sigmaaldrich.com]

- 12. Ethyl 3-bromopropionate | 539-74-2 [chemicalbook.com]

- 13. innospk.com [innospk.com]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to Deuterated Ethyl 3-Bromopropionate for Advanced Pharmaceutical Research

Introduction: The Strategic Role of Deuterated Ethyl 3-Bromopropionate in Modern Drug Development

In the landscape of pharmaceutical research, the pursuit of precision and reliability is paramount. Stable isotope-labeled compounds are indispensable tools in this endeavor, offering unparalleled accuracy in the quantitative analysis of drug candidates and their metabolites.[1] Deuterated ethyl 3-bromopropionate, a heavy-isotope-labeled variant of the versatile chemical building block, has emerged as a critical reagent, particularly in the fields of drug metabolism and pharmacokinetics (DMPK).

This technical guide provides an in-depth overview of deuterated ethyl 3-bromopropionate, designed for researchers, scientists, and drug development professionals. We will explore its synthesis, analytical characterization, and, most importantly, its practical application as an internal standard in bioanalytical studies. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, ensuring a thorough and actionable understanding of this vital compound.

Physical and Chemical Properties

A foundational understanding of the physicochemical properties of both the deuterated and non-deuterated forms of ethyl 3-bromopropionate is essential for its effective use.

| Property | Value (Ethyl 3-bromopropionate) | Value (Deuterated Ethyl 3-bromopropionate) | Source(s) |

| IUPAC Name | ethyl 3-bromopropanoate | e.g., ethyl 3-bromopropanoate-d5 | [2] |

| Molecular Formula | C₅H₉BrO₂ | e.g., C₅H₄D₅BrO₂ | [2] |

| Molecular Weight | 181.03 g/mol | ~186.06 g/mol (for d5 variant) | [2] |

| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid | [2] |

| Density | ~1.412 g/mL at 25 °C | Slightly higher than non-deuterated form | [2] |

| Boiling Point | 135-136 °C at 50 mmHg | Nearly identical to non-deuterated form | [2] |

| Solubility | Soluble in alcohol, ether, chloroform | Soluble in alcohol, ether, chloroform | [3] |

| CAS Number | 539-74-2 | 14341-55-0 (for 2,2,3,3-d4 variant) | [1][2] |

Synthesis of Deuterated Ethyl 3-Bromopropionate: A Strategic Approach

The synthesis of deuterated ethyl 3-bromopropionate requires a careful selection of starting materials and reaction conditions to ensure high isotopic purity and yield. While several deuteration patterns are possible, we will focus on a proposed synthesis for the ethyl-d5 analogue, as this offers excellent stability of the deuterium labels.

Rationale for Deuteration Pattern: Ethyl-d5 vs. Propionate-d4

The choice of where to place the deuterium atoms is a critical decision. Deuterating the ethyl group (to create an ethyl-d5 analogue) is generally preferred over deuterating the propionate backbone at the C2 and C3 positions (the 2,2,3,3-d4 analogue). The hydrogens on the carbon alpha to the carbonyl group (C2) are acidic and can be susceptible to hydrogen-deuterium (H/D) exchange under certain pH conditions, a phenomenon known as keto-enol tautomerism.[4] Such an exchange would compromise the isotopic purity of the internal standard, leading to inaccurate quantification. The C-D bonds on the ethyl group are not subject to this exchange, making ethyl-d5-3-bromopropionate a more robust and reliable internal standard for bioanalytical applications.

Proposed Synthetic Workflow: Ethyl-d5-3-bromopropionate

The most straightforward approach to synthesizing ethyl-d5-3-bromopropionate is through the esterification of 3-bromopropionic acid with deuterated ethanol (ethanol-d6 is commercially available, leading to an ethyl-d5 group after esterification). The Fischer esterification is a classic and reliable method for this transformation.

Caption: Proposed synthetic workflow for ethyl-d5-3-bromopropionate via Fischer esterification.

Experimental Protocol (Proposed)

-

Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromopropionic acid (1.0 equivalent).

-

Addition of Reagents: Add an excess of ethanol-d6 (D₃C-CD₂-OD, ~5-10 equivalents) to the flask. This large excess serves to drive the equilibrium towards the product.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-6 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate. Extract the product into an organic solvent such as diethyl ether or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure. The crude product is purified by vacuum distillation to yield pure ethyl-d5-3-bromopropionate.[5]

Analytical Characterization: Confirming Identity and Isotopic Purity

Rigorous analytical characterization is essential to confirm the structure of the synthesized deuterated ethyl 3-bromopropionate and to determine its isotopic purity. This is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR Spectroscopy

In the ¹H NMR spectrum of ethyl-d5-3-bromopropionate, the signals corresponding to the ethyl group will be absent. The spectrum will be simplified to two triplets corresponding to the two methylene groups of the propionate backbone.

-

Non-deuterated Ethyl 3-bromopropionate:

-

~1.25 ppm (t, 3H): -CH₃ of the ethyl group.

-

~4.15 ppm (q, 2H): -CH₂- of the ethyl group.

-

~2.90 ppm (t, 2H): -CH₂- adjacent to the carbonyl group.

-

~3.55 ppm (t, 2H): -CH₂- adjacent to the bromine atom.[6]

-

-

Predicted ¹H NMR for Ethyl-d5-3-bromopropionate:

-

~2.90 ppm (t, 2H): -CH₂- adjacent to the carbonyl group.

-

~3.55 ppm (t, 2H): -CH₂- adjacent to the bromine atom.

-

The signals at ~1.25 ppm and ~4.15 ppm will be absent, confirming the deuteration of the ethyl group.

-

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the carbons of the deuterated ethyl group will show characteristic multiplets due to C-D coupling (a triplet for the -CD₂- group and a septet for the -CD₃ group), and their signals will be significantly attenuated.

-

Non-deuterated Ethyl 3-bromopropionate:

-

~14 ppm: -CH₃ of the ethyl group.

-

~61 ppm: -CH₂- of the ethyl group.

-

~35 ppm: -CH₂- adjacent to the carbonyl.

-

~26 ppm: -CH₂- adjacent to the bromine.

-

~170 ppm: Carbonyl carbon.

-

-

Predicted ¹³C NMR for Ethyl-d5-3-bromopropionate:

-

The signals for the ethyl carbons will appear as multiplets with reduced intensity.

-

The signals for the propionate backbone carbons will remain as singlets.

-

Mass Spectrometry

Mass spectrometry is crucial for confirming the mass increase due to deuteration and for assessing the isotopic purity. Electron ionization (EI) is a common technique for this compound.

-

Non-deuterated Ethyl 3-bromopropionate: The molecular ion peak [M]⁺ will be observed as a doublet (due to the isotopes of bromine, ⁷⁹Br and ⁸¹Br) at m/z 180 and 182.

-

Predicted Mass Spectrum for Ethyl-d5-3-bromopropionate: The molecular ion peak [M]⁺ will be shifted by 5 mass units, appearing as a doublet at m/z 185 and 187. The relative intensities of these peaks will indicate the isotopic enrichment. Common fragment ions, such as the loss of the ethoxy group, will also show a corresponding mass shift.

Application in Drug Development: The Gold Standard Internal Standard

The primary and most critical application of deuterated ethyl 3-bromopropionate is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of an analyte in complex biological matrices (e.g., plasma, urine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

The Principle of Using a SIL-IS

A SIL-IS is considered the "gold standard" because it is chemically identical to the analyte, meaning it co-elutes during chromatography and behaves identically during sample extraction, and ionization in the mass spectrometer.[7] This allows it to accurately correct for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument drift, leading to highly accurate and precise quantification.[7]

Caption: Bioanalytical workflow using a deuterated internal standard for quantification by LC-MS/MS.

Representative Experimental Protocol for a Pharmacokinetic Study

This protocol outlines a general procedure for quantifying an analyte in plasma using deuterated ethyl 3-bromopropionate as an internal standard.

-

Preparation of Standard Solutions:

-

Stock Solutions: Prepare separate stock solutions of the analyte and the deuterated internal standard (e.g., at 1 mg/mL in methanol).

-

Working Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution. Prepare a working solution of the internal standard at a concentration that provides a strong signal in the mass spectrometer (e.g., 100 ng/mL).

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma sample (calibration standard, quality control, or unknown study sample) into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[7]

-

Vortex the mixture for 1-2 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A suitable reversed-phase column (e.g., C18) that provides good retention and peak shape for the analyte.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an additive like formic acid to improve ionization.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

MRM Transitions: Monitor at least one specific precursor-to-product ion transition for both the analyte and the deuterated internal standard. The transitions for the internal standard will have a higher mass corresponding to the number of deuterium atoms.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-